molecular formula C16H14N2O2 B4952331 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B4952331
M. Wt: 266.29 g/mol
InChI Key: CPAQNFMBOBLTBJ-UHFFFAOYSA-N
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Description

Research Applications and Value 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a chemical compound based on the privileged 4-oxoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . Quinoline and quinolinone derivatives are recognized for their diverse biological activities and pharmacological properties, which include potential anti-inflammatory, antioxidant, and anti-proliferative effects . This makes the core structure a valuable template for developing novel therapeutic agents for multi-factorial diseases. Mechanism of Action Insights from Related Analogues While the specific biological data for this compound may be limited, research on closely related 4-oxoquinoline-3-carboxamide derivatives provides strong insights into its potential mechanisms of action. These analogues have been identified as novel anti-inflammatory agents for the treatment of acute lung injury (ALI) and sepsis. The proposed mechanism involves the inhibition of the TLR4/MD2 signaling pathway and the subsequent suppression of the NF-κB pathway, leading to a marked reduction in the release of key proinflammatory cytokines such as TNF-α and IL-6 . Furthermore, other derivatives in this chemical class have demonstrated significant and selective cytotoxic activity against gastric cancer cell lines (with IC50 values as low as 1.92 μM), potentially through a mechanism involving the inhibition of topoisomerase II, a known target for many antitumor agents . Some quinolinone-carboxamides also exhibit dual-acting profiles, functioning as effective lipoxygenase (LOX) inhibitors while also displaying potent antioxidant activity, which positions them as promising multi-target agents . Compound Design and Features This product is designed for researchers exploring the structure-activity relationships (SAR) of quinolinone-based compounds. The structure incorporates the 4-oxo-1,2,3,4-tetrahydroquinoline core, a bicyclic system that is a well-known privileged scaffold in drug discovery. The N-phenylcarboxamide moiety at the 2-position is a key feature often investigated for its contribution to biological activity and molecular interactions . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-phenyl-2,3-dihydro-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-9,14,18H,10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAQNFMBOBLTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide as anticancer agents. A notable research project synthesized a series of quinolone derivatives that exhibited antiproliferative activity against cancer cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The compound demonstrated IC50 values comparable to established drugs like sorafenib, indicating its potential as a lead compound for developing new anticancer therapies .

Case Study: VEGFR-2 Inhibition

In a study involving the synthesis of various derivatives:

  • Compound 10i was identified as particularly potent with an IC50 of 36 nM against VEGFR-2.
  • The study revealed that modifications at the 6-position of the quinolone ring significantly influenced inhibitory activity.
CompoundIC50 (nM)Description
10i36Most potent derivative
Sorafenib45Reference drug

Proapoptotic Effects

The same series of compounds were evaluated for their proapoptotic effects on HepG2 liver cancer cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through increased expression of apoptotic markers such as Bax and Caspase-7 .

Key Findings:

  • Treatment with compound 10i led to significant increases in early and late apoptotic cell populations.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance, compounds with chloro substitutions at the 6-position showed higher VEGFR-2 inhibition compared to their fluoro counterparts .

SubstituentActivity Level
ChlorineHigher
FluorineLower

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs include:

  • Position of the carboxamide group : Affects target binding and biological activity.
  • Degree of ring saturation : Dihydro vs. tetrahydro derivatives influence molecular rigidity and pharmacokinetics.
  • Additional substituents : Methoxy, trifluoromethyl, or heteroaryl groups modulate potency, selectivity, and metabolic stability.
Table 1: Comparative Analysis of Tetrahydroquinoline/Isoquinoline Carboxamides
Compound Name Core Structure Key Substituents Biological Activity References
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (Derivative 13a) Dihydroquinoline Carboxamide at C3, phenyl group Anti-inflammatory (ALI, sepsis)
2-Alkyl-1-oxo-N-phenyl-3-heteroaryl-tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline Alkyl at C2, heteroaryl at C3, carboxamide at C4 Antimalarial
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide Dihydroquinoline Hydroxy at C4, oxo at C2, propyl at N1, methoxyphenyl carboxamide Structural data only
N,1-Bis(4-chloro-2-methylbenzyl)-3-methyl-2-oxo-tetrahydroquinoline-3-carboxamide Tetrahydroquinoline Bis(4-chloro-2-methylbenzyl) at N1 and C3, methyl at C3 Not reported (crystallographic)
4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-... Dihydroquinoline Trifluoromethylphenyl, methoxy at C5, methyl at N1 Anticancer (quinolone analogs)

Key Findings from Analog Studies

Anti-inflammatory Activity: Derivative 13a (4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide) inhibits NF-κB activation, reduces IL-6 and TNF-α expression, and improves survival in murine sepsis models. Its pharmacokinetic profile includes a half-life (T1/2) of 11.8 hours and oral bioavailability (F) of 36.3% .

Antimalarial Activity: Tetrahydroisoquinoline-4-carboxamides with heteroaryl substituents at C3 show efficacy against Plasmodium species, likely through interference with heme detoxification pathways .

Structural Modifications and Activity: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance target affinity and cellular uptake . Carboxamide position: Anti-inflammatory activity is associated with C3 carboxamides (e.g., 13a), whereas C4 carboxamides in isoquinolines correlate with antimalarial effects .

Biological Activity

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS: 1137530-66-5) is a compound with the molecular formula C₁₆H₁₄N₂O₂ and a molar mass of 266.29 g/mol. It is part of the tetrahydroquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The structure of this compound features a bicyclic system with a nitrogen atom, which is crucial for its biological interactions. The compound's reactivity can be influenced by various environmental factors such as pH and the presence of other reagents.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular models. This suggests potential therapeutic applications in treating conditions like acute lung injury (ALI) and sepsis .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Notably, it has shown promise as a potent inhibitor of NF-κB transcriptional activity, which is crucial in cancer progression .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • NF-κB Pathway Inhibition : The compound has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity. This pathway is critical in regulating immune response and inflammation .
  • Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines, the compound can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Acute Lung Injury : In an experimental model involving LPS-induced ALI mice, administration of derivatives significantly improved symptoms by reducing pulmonary edema and macrophage infiltration. The derivative demonstrated favorable pharmacokinetic properties with a half-life of 11.8 hours .
  • Cytotoxicity Against Cancer Cell Lines : A series of synthesized tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines (e.g., NCI-H23, MDA-MB-231). Among these, certain derivatives exhibited IC50 values significantly lower than those of reference compounds .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties among related compounds:

Compound NameStructural FeaturesUnique Properties
4-Oxo-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-2-carboxamideSimilar tetrahydroquinoline coreEnhanced lipophilicity due to para-methyl substitution
6-Hydroxy-4-oxo-N-phenyl-1H-pyrrolo(3,2,1-IJ)quinolineContains hydroxyl groupPotentially increased solubility and bioavailability
8-Hydroxy-4-oxo-N-phenyldihydroquinolineHydroxyl substitution at position 8Exhibits different biological activity profiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways starting from quinoline or tetrahydroquinoline precursors. Key steps include:

  • Cyclocondensation : Using substituted anilines and β-ketoesters under acidic conditions to form the tetrahydroquinoline core .
  • Carboxamide Formation : Reaction of the intermediate with phenyl isocyanate or via coupling reagents (e.g., EDCI/HOBt) to introduce the N-phenylcarboxamide group .
  • Oxidation : Controlled oxidation at the 4-position to introduce the ketone group, often using mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to avoid over-oxidation .
    • Key Considerations : Catalysts (e.g., p-toluenesulfonic acid) and solvent polarity (e.g., DMF or THF) significantly influence reaction efficiency .

Q. How is the structure of this compound validated in synthetic studies?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopic Techniques :
  • NMR (1H/13C): To assign proton environments (e.g., distinguishing aromatic vs. aliphatic protons) and verify substitution patterns .
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O) and amide (N–H) functional groups .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as seen in analogs like N,1-Bis(4-chloro-2-methylbenzyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature, solvent (e.g., switching from THF to acetonitrile for better solubility), and catalyst loading .
  • In-line Monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions .
  • Purification Strategies : Employ column chromatography with gradient elution or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
    • Case Study : Analogous compounds (e.g., Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate) achieved >85% purity via iterative crystallization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, standardized IC50 measurements) .
  • Purity Verification : Confirm compound integrity via HPLC and LC-MS to rule out degradation or impurities .
  • Target-Specific Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity variations across biological targets (e.g., kinases vs. GPCRs) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the tetrahydroquinoline ring and interactions with hydrophobic binding pockets .
  • SAR Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical functional groups for activity .
  • Validation : Cross-check computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Comparative Analysis of Structural Analogs

Compound Name (Analog)Key Structural DifferencesBioactivity InsightsReference
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-pentylquinolineChlorophenyl at 3-position; pentyl chainEnhanced lipophilicity improves membrane permeability
N-(4-fluorophenyl)-4-hydroxyquinolineFluorine substitution at 4-positionAltered pharmacokinetics due to electronegativity
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylateQuinazoline core; ester groupReduced cytotoxicity compared to carboxamide derivatives

Key Data Contradictions and Resolutions

  • Contradiction : Variability in reported IC50 values against kinase targets.
    • Resolution : Differences attributed to assay pH (7.4 vs. 6.5) affecting protonation states of the carboxamide group .
  • Contradiction : Conflicting solubility data in aqueous buffers.
    • Resolution : Particle size and crystallinity (amorphous vs. crystalline) impact dissolution rates; confirmed via PXRD .

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